molecular formula C20H18N4O2 B2393518 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide CAS No. 923113-65-9

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2393518
CAS No.: 923113-65-9
M. Wt: 346.39
InChI Key: OGHSEEQCCQJPOJ-UHFFFAOYSA-N
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Description

2-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide is a heterocyclic compound featuring an indole core substituted with a 5-methyl-1,3,4-oxadiazole ring at the 2-position. The compound’s structural complexity and functional groups (oxadiazole, indole, and acetamide) suggest applications in medicinal chemistry, particularly in anticancer and enzyme inhibition studies .

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-7-9-16(10-8-13)21-19(25)12-24-17-6-4-3-5-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHSEEQCCQJPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide represents a novel hybrid molecule combining the pharmacophoric features of oxadiazoles and indoles , both of which have been extensively studied for their diverse biological activities. This article aims to provide a detailed examination of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C16H18N4O2
  • Molecular Weight: 298.34 g/mol

Anticancer Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer progression, such as:

  • Telomerase
  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase

A review highlighted that oxadiazole hybrids can inhibit these enzymes effectively, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against a range of pathogens. For instance, certain oxadiazole-indole hybrids have shown promising results against bacterial strains such as Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Effects

Studies indicate that oxadiazole derivatives can also exhibit anti-inflammatory activities. The inhibition of inflammatory mediators through various pathways suggests potential therapeutic applications in managing inflammatory diseases .

Study 1: Anticancer Potential

In a study assessing the anticancer potential of oxadiazole derivatives, a compound structurally similar to this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating strong potency .

Study 2: Antimicrobial Efficacy

A series of synthesized compounds based on the oxadiazole framework were tested for their antibacterial activity. The results showed that several compounds exhibited significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example:

  • Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes critical for cancer cell survival.
  • Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds have been shown to increase ROS levels in cells, which can trigger apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Oxadiazole Substituent Acetamide Substituent Key Features Reference
Target Compound Indole-oxadiazole 5-Methyl p-Tolyl Methyl enhances lipophilicity
4c () Oxadiazole-phthalazinone Phthalazinone p-Tolyl Phthalazinone adds planar rigidity
8w () Indole-oxadiazole Indole-methyl 4-Methylpyridinyl Pyridinyl improves solubility
Compound 154 () Oxadiazole-thioacetamide 4-Chlorophenyl p-Tolylpyrimidinyl Halogen enhances cytotoxicity
N-Benzyl analog () Indole-oxadiazole 5-Methyl Benzyl Bulkier group reduces bioavailability

Key Observations :

  • Substituent Position : The 5-methyl group on the oxadiazole in the target compound likely improves metabolic stability compared to unsubstituted oxadiazoles .
  • Hybrid Systems: Compounds like 4c () integrate phthalazinone, enhancing planar stacking but reducing flexibility compared to the indole-oxadiazole core .

Key Insights :

  • Anticancer Potential: The target compound’s indole-oxadiazole scaffold aligns with cytotoxic agents like Compound 154 (), where electron-withdrawing groups (e.g., Cl) improve activity. The absence of halogens in the target compound may reduce potency but mitigate toxicity .
  • Enzyme Inhibition : Analogues with sulfur-containing groups (e.g., thioacetamide in ) show moderate enzyme inhibition, suggesting the target compound’s acetamide group may interact similarly with catalytic sites .

Challenges :

  • Steric hindrance from the p-tolyl group may require optimized coupling conditions (e.g., toluene at 60°C, as in ) .
  • Purification of lipophilic compounds (due to methyl and p-tolyl groups) may necessitate chromatographic techniques .

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